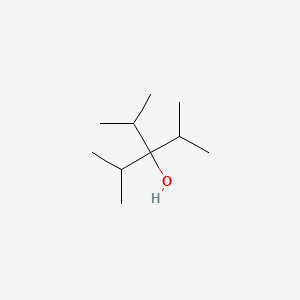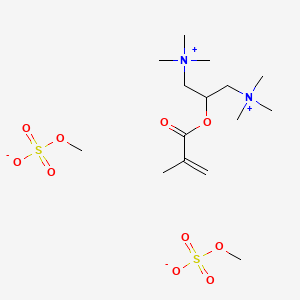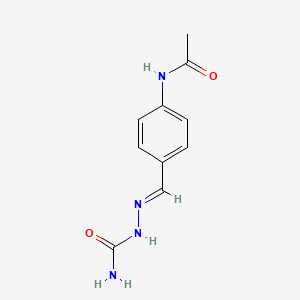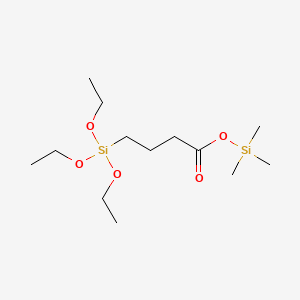
3-Isopropyl-2,4-dimethyl-3-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2,4-dimethyl-3-pentanol is an organic compound classified as a tertiary alcohol It has the molecular formula C10H22O and is known for its unique structure, which includes an isopropyl group and two methyl groups attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Isopropyl-2,4-dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (like 2,4-dimethyl-3-pentanone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-2,4-dimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-pentanone or 2,4-dimethylpentanoic acid.
Reduction: Corresponding alkanes or secondary alcohols.
Substitution: Halogenated derivatives like 3-isopropyl-2,4-dimethyl-3-pentyl chloride.
Aplicaciones Científicas De Investigación
3-Isopropyl-2,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2,4-dimethyl-3-pentanol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical environments. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions, while the alkyl groups provide steric hindrance, affecting the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanol: Similar structure but lacks the isopropyl group.
3-Pentanol: A simpler alcohol with fewer methyl groups.
2,4-Dimethyl-3-pentanone: The ketone analog of 3-Isopropyl-2,4-dimethyl-3-pentanol.
Uniqueness
This compound is unique due to its combination of an isopropyl group and two methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and interactions.
Propiedades
Número CAS |
51200-83-0 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)10(11,8(3)4)9(5)6/h7-9,11H,1-6H3 |
Clave InChI |
IFXNWIUSZUHIDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)





![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

